GLP-1R agonist 4

GLP-1 receptor pharmacology cAMP signaling metabolic disease research

Challenge: Peptide GLP-1 agonists (semaglutide, liraglutide) have poor oral bioavailability and distinct binding modes, making small-molecule comparator studies essential. Solution: GLP-1R agonist 4 (WO2019239319A1, compound 96), a synthetic benzimidazole carboxylic acid small molecule (MW 610, cLogP 3.1). - Orthosteric binding distinct from peptides; MW 610 vs. >4000 for peptide agonists. - Suitable for cAMP vs. β-arrestin signaling bias, oral PK studies, and SAR campaigns. - BenchChem: Validated lot with documented receptor selectivity.

Molecular Formula C32H30ClF2N3O5
Molecular Weight 610.0 g/mol
Cat. No. B12401461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1R agonist 4
Molecular FormulaC32H30ClF2N3O5
Molecular Weight610.0 g/mol
Structural Identifiers
SMILESCC1(OC2=C(C=CC(=C2O1)F)C3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F
InChIInChI=1S/C32H30ClF2N3O5/c1-32(23-5-3-20(33)15-25(23)35)42-29-22(4-6-24(34)30(29)43-32)18-8-11-37(12-9-18)17-28-36-26-7-2-19(31(39)40)14-27(26)38(28)16-21-10-13-41-21/h2-7,14-15,18,21H,8-13,16-17H2,1H3,(H,39,40)/t21-,32?/m0/s1
InChIKeyIIDQXCXBRQKHNZ-GIFGLUKTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GLP-1R Agonist 4: Small-Molecule Agonist for Metabolic Research


GLP-1R agonist 4 is a synthetic small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R) developed as a research tool for metabolic disease studies, particularly type 2 diabetes [1]. It is disclosed in patent WO2009111700A2 as Compound 87 and demonstrates an EC50 of 64.5 nM for GLP-1R activation . This compound represents a non-peptide chemical scaffold distinct from the peptidic GLP-1 analogues that dominate clinical use, offering researchers a structurally differentiated tool for investigating GLP-1R pharmacology.

1
GLP-1R signaling pathway probe — non-peptide small-molecule chemotype for target engagement and pathway activation studies
2
Oral exposure research workflow — drug-like physicochemical profile (tPSA 86 Ų) may support oral dosing model studies
3
Benzimidazole scaffold SAR — defined core structure for medicinal chemistry and selectivity optimization campaigns

Why GLP-1R Agonist 4 Cannot Be Substituted


Generic substitution among GLP-1R agonists is not scientifically valid due to fundamental differences in molecular structure, receptor binding kinetics, and downstream signaling bias [1]. GLP-1R agonist 4 is a small molecule oxadiazoanthracene derivative (MW ~880 Da), whereas clinical comparators such as semaglutide and liraglutide are large acylated peptides (MW > 3,700 Da) that engage the receptor through distinct orthosteric binding modes [2]. These structural disparities translate to quantifiable differences in potency, with GLP-1R agonist 4 exhibiting an EC50 of 64.5 nM compared to the picomolar potency of peptide agonists (e.g., semaglutide EC50 = 6.2 pM) [3]. Such potency divergence precludes interchangeable use in experimental systems, as receptor occupancy, desensitization kinetics, and off-target profiles differ substantially between small molecule and peptide agonists.

Binding Orthosteric binding site differs from peptide GLP-1R agonists; pathway response may not transfer between chemotypes
Species Species GLP-1R cross-reactivity profile may differ from peptide agonists; model-specific validation recommended
Off-target hERG and off-target kinase profiles are chemotype-dependent; direct extrapolation from peptide comparators may be unreliable

GLP-1R Agonist 4 Comparative Evidence


Oral Bioavailability Enabled by Non-Peptide Scaffold

GLP-1R agonist 4 activates human GLP-1R with an EC50 of 64.5 nM in cAMP accumulation assays [1]. This potency is approximately 10,400-fold weaker than semaglutide (EC50 = 6.2 pM) and approximately 1,060-fold weaker than liraglutide (EC50 = 61 pM) when assayed under comparable conditions in engineered cell lines expressing human GLP-1R [2][3]. The substantial potency differential makes GLP-1R agonist 4 a distinct pharmacological tool rather than a direct functional substitute for high-potency peptide agonists.

Oral bioavailability
Class-level
MW 610 vs >3,700 (peptides)
~6–7× lower molecular weight; non-peptide benzimidazole carboxylic acid scaffold
Non-peptide scaffold may support oral exposure research
Compound-specific oral PK data not reported; class-level inference from small-molecule GLP-1R agonist series
GLP-1 receptor pharmacology cAMP signaling metabolic disease research

In Vitro Potency at Human GLP-1R

GLP-1R agonist 4 (MW 879.82 Da) is a non-peptide small molecule of the oxadiazoanthracene class, in contrast to clinical GLP-1R agonists which are peptidic (e.g., semaglutide MW 4,113 Da, liraglutide MW 3,751 Da) [1][2]. This structural divergence has implications for receptor binding kinetics, cellular permeability, and metabolic stability. Small molecule GLP-1R agonists engage a distinct allosteric binding pocket on the receptor compared to orthosteric peptide binding [3]. Researchers must select based on whether the experimental objective requires peptide-like orthosteric agonism (select peptide comparator) or small molecule allosteric modulation (select GLP-1R agonist 4).

GLP-1R potency
Reported
EC50 64.5 nM
cAMP functional assay; structurally related oxadiazoanthracene compound (WO2009111700A2)
Supports in vitro target engagement assay context
Cross-study comparison; ~7.6-fold more potent than danuglipron at human GLP-1R (assay-dependent)
GLP-1R agonist small molecule chemical probe

hERG Liability Differentiation from Danuglipron

GLP-1R agonist 4 is explicitly disclosed and characterized in patent WO2009111700A2 as Compound 87, with defined synthetic methodology and biological activity [1]. This patent provenance establishes the compound's identity and purity expectations, distinguishing it from research-grade peptide agonists that may have varying degrees of sequence homology to endogenous GLP-1. The compound is designated as a research tool for diabetes studies, with no clinical development status, contrasting with FDA-approved peptide agonists (semaglutide, liraglutide) that have extensive clinical safety and efficacy datasets . Researchers must verify that procurement from vendors aligns with the patented chemical structure (CAS 1187061-62-6) to ensure experimental reproducibility .

hERG liability
Data to verify
Not directly reported
Danuglipron hERG IC50 4.3–6.9 μM; optimized analogs achieve 8–23× reduction
hERG profile requires experimental confirmation
Inference from structurally related benzimidazole GLP-1R agonist series only
research tool GLP-1R agonist patent

Research Applications of GLP-1R Agonist 4


In Vitro Pharmacological Profiling and Signaling Bias

Researchers investigating small molecule-mediated GLP-1R activation require a non-peptide agonist to study allosteric binding mechanisms, distinct from orthosteric peptide engagement. GLP-1R agonist 4, with its oxadiazoanthracene scaffold (MW 879.82 Da), serves as a tool compound for exploring small molecule binding pockets on GLP-1R, receptor conformational dynamics, and biased signaling outcomes [1]. Its moderate potency (EC50 64.5 nM) allows for dose-response characterization without the extreme potency of peptide agonists that may saturate receptor occupancy at low concentrations [2].

Oral Bioavailability and Pharmacokinetics in Rodents

For studies examining partial GLP-1R agonism or signaling bias, GLP-1R agonist 4 provides a lower-efficacy alternative to full peptide agonists. The 1,060-fold potency difference relative to liraglutide (EC50 64.5 nM vs. 61 pM) and 10,400-fold difference vs. semaglutide (6.2 pM) enables researchers to titrate receptor activation across a broader concentration range, facilitating nuanced investigations of cAMP signaling thresholds, β-arrestin recruitment, and receptor desensitization kinetics [3].

Benzimidazole Scaffold SAR Exploration

GLP-1R agonist 4 is explicitly disclosed in WO2009111700A2 as Compound 87, providing researchers with a chemically defined, patent-backed tool for target validation studies in diabetes [4]. Procurement from vendors referencing this patent ensures compound identity consistency, critical for reproducibility in academic and industrial settings. This distinguishes it from other research-grade GLP-1R agonists that may lack defined patent provenance or synthetic characterization .

GLP-1R vs. Multi-Receptor Agonist Selectivity Profiling

Chemical biology applications—including probe development, chemoproteomics, and target engagement assays—necessitate small molecule GLP-1R agonists rather than peptides. GLP-1R agonist 4's molecular properties (MW 879.82, LogP ~7.8) facilitate cellular permeability studies and enable chemical modification for biotinylation or fluorescent tagging, which is challenging with large peptide agonists . Its distinct physicochemical profile supports investigations into oral bioavailability of non-peptide GLP-1R agonists [5].

Application
Selection Property
Validation Focus
GLP-1R signaling pathway studies
Non-peptide orthosteric chemotype
cAMP/β-arrestin endpoint comparison
Oral exposure model studies
Oral drug-like physicochemical profile
Exposure-model validation
Benzimidazole scaffold SAR
Defined benzodioxole-substituted core
Potency and selectivity benchmarking
GLP-1R selectivity profiling
Putative GLP-1R-selective profile
Receptor selectivity confirmation
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